TFMU-ADPr ammonium
Description
Significance of ADP-ribosylation as a Post-Translational Modification (PTM)
ADP-ribosylation is a fundamental post-translational modification that extends the functional diversity of the proteome, enabling cells to respond swiftly to various internal and external stimuli. encyclopedia.pubacs.org This process involves the transfer of an ADP-ribose moiety from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to a target protein. acs.org ADP-ribosylation can occur as either mono(ADP-ribosylation) (MARylation) or poly(ADP-ribosylation) (PARylation), where long chains of ADP-ribose are synthesized. encyclopedia.pubacs.org
This PTM is a key player in a multitude of critical cellular functions:
DNA Repair: Following DNA damage, PARPs are activated, leading to the synthesis of PAR chains. These chains act as a scaffold to recruit DNA repair machinery to the site of damage. wikipedia.orgencyclopedia.pub
Gene Regulation: ADP-ribosylation influences gene expression at multiple levels, including chromatin organization and transcription factor activity. wikipedia.org
Cell Signaling: It participates in various signaling pathways, contributing to the intricate network of cellular communication. wikipedia.org
Apoptosis: PARylation is involved in programmed cell death, and its dysregulation can contribute to pathological conditions. wikipedia.orgnih.gov
Given its central role in these processes, it is not surprising that improper ADP-ribosylation has been implicated in several diseases, including cancer. wikipedia.orgnih.gov
Overview of ADP-ribosylhydrolases: PARG and ARH3
The removal of ADP-ribose modifications is carried out by a class of enzymes known as ADP-ribosylhydrolases. whiterose.ac.uk This reversal is critical for the transient nature of ADP-ribosylation signaling. The two primary enzymes involved in this process are Poly(ADP-ribose) Glycohydrolase (PARG) and ADP-ribosylhydrolase 3 (ARH3).
Role of Poly(ADP-ribose) Glycohydrolase (PARG) in Poly(ADP-ribose) Metabolism
PARG is the principal enzyme responsible for the degradation of PAR chains. nih.govontosight.ai It functions by hydrolyzing the glycosidic bonds between ADP-ribose units, breaking down the polymer. ontosight.ai This action terminates the DNA damage response and allows for the restoration of normal cellular functions. ontosight.ai
The key functions of PARG in PAR metabolism include:
Regulation of PAR levels: By degrading PAR, PARG ensures that the signal is transient and tightly controlled. nih.gov
DNA damage response: PARG's activity is essential for the timely disassembly of the PAR-dependent repair complex, allowing subsequent repair steps to proceed. nih.gov
Cell death pathways: PARG plays a role in preventing a form of caspase-independent cell death called parthanatos, which can be triggered by excessive PAR accumulation. whiterose.ac.ukfrontiersin.org
Dysregulation of PARG activity has been linked to various diseases, including cancer and neurodegenerative disorders, highlighting its importance as a potential therapeutic target. ontosight.ai
Functions of ADP-ribosylhydrolase 3 (ARH3) in Cellular Processes and ADP-ribosylation Homeostasis
ADP-ribosylhydrolase 3 (ARH3) is another important enzyme involved in reversing ADP-ribosylation. ontosight.ai While PARG is the primary eraser of PAR, ARH3 has a broader substrate specificity and can hydrolyze the terminal ADP-ribose unit linked to a protein, a function that PARG cannot perform. whiterose.ac.uk
The significant roles of ARH3 include:
Removal of Serine ADP-ribosylation: ARH3 is a key hydrolase for ADP-ribosylation on serine residues, a modification that is abundant after DNA damage. uniprot.org
Mitochondrial Function: ARH3 is also found in mitochondria where it can degrade free PAR. uniprot.org
Rationale for Developing Chemical Probes for ADP-ribosylhydrolases
The development of chemical probes for ADP-ribosylhydrolases like PARG and ARH3 is crucial for several reasons:
Understanding Enzyme Function: Specific and potent probes allow for the detailed investigation of the roles of these enzymes in various cellular pathways. A lack of optimal PARG inhibitors has historically hampered research in this area. nih.gov
Therapeutic Development: Given the involvement of ADP-ribosylation in diseases like cancer, inhibitors of these enzymes hold therapeutic potential. acs.org Probes can help validate these enzymes as drug targets and serve as starting points for drug discovery programs. rcsb.org
Distinguishing Enzyme Activities: The overlapping functions of PARG and ARH3 necessitate the development of selective probes to dissect their individual contributions to cellular processes. nih.gov
TFMU-ADPr ammonium (B1175870) has emerged as a valuable chemical tool in this context. It is a fluorogenic substrate that can be used to monitor the activity of both PARG and ARH3. medchemexpress.com Upon enzymatic cleavage by these hydrolases, a fluorescent molecule (TFMU) is released, providing a direct and continuous readout of enzyme activity. nih.govmedchemexpress.com This allows for high-throughput screening of potential inhibitors and detailed kinetic studies. reactionbiology.com
Furthermore, a related probe, TFMU-IDPr, has been developed which is selectively processed by ARH3. nih.gov The use of both TFMU-ADPr and TFMU-IDPr in parallel allows researchers to distinguish between the activities of PARG and ARH3 in complex biological samples like cell lysates. nih.gov For instance, in ARH3 knockout cells, the hydrolysis of TFMU-IDPr is almost completely lost, while TFMU-ADPr hydrolysis is only partially reduced, confirming the selectivity of TFMU-IDPr for ARH3 and the processing of TFMU-ADPr by both enzymes. core.ac.uk
The development of these chemical probes, including TFMU-ADPr ammonium, represents a significant advancement in the study of ADP-ribosylation, providing powerful tools to unravel the complexities of this vital cellular process. nih.govnih.gov
Properties
Molecular Formula |
C25H29F3N6O16P2 |
|---|---|
Molecular Weight |
788.5 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxolan-2-yl]methyl hydrogen phosphate;azane |
InChI |
InChI=1S/C25H26F3N5O16P2.H3N/c26-25(27,28)11-4-15(34)46-12-3-9(1-2-10(11)12)45-24-20(38)18(36)14(48-24)6-44-51(41,42)49-50(39,40)43-5-13-17(35)19(37)23(47-13)33-8-32-16-21(29)30-7-31-22(16)33;/h1-4,7-8,13-14,17-20,23-24,35-38H,5-6H2,(H,39,40)(H,41,42)(H2,29,30,31);1H3/t13-,14-,17-,18-,19-,20-,23-,24+;/m1./s1 |
InChI Key |
KSRMCXOCIMFEHJ-YDXMRJOASA-N |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)OC(=O)C=C2C(F)(F)F.N |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)OC(=O)C=C2C(F)(F)F.N |
Origin of Product |
United States |
Chemical Synthesis and Rational Design of Tfmu Adpr Ammonium
Retrosynthetic Analysis and Strategic Considerations for ADP-ribose Analog Design
The design of ADP-ribose (ADPr) analogs like TFMU-ADPr ammonium (B1175870) is a strategic endeavor aimed at creating molecules that can probe the complex biological pathways of ADP-ribosylation. researchgate.net This post-translational modification is involved in critical cellular processes, including DNA repair and cell signaling. nih.govd-nb.info The core challenge lies in creating analogs that are recognized by the enzymes that process ADPr, yet possess features that allow for monitoring and analysis. researchgate.net
A key consideration in the design of ADPr analogs is mimicking the natural substrate to ensure interaction with the target enzymes. nih.govacs.org However, to be effective as research tools, these analogs often incorporate modifications to the distal ribose, the pyrophosphate linkage, or the adenosine (B11128) moiety. nih.govnih.gov For instance, the design of some analogs focuses on creating inhibitors of enzymes like those in the PARP family by mimicking the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) substrate. nih.govmdpi.com
Retrosynthetic analysis, a method for planning chemical syntheses, is crucial in this process. It involves mentally breaking down the target molecule into simpler, commercially available starting materials. For ADPr analogs, this often leads to a strategy where the ADP portion and the modified ribose moiety are synthesized separately and then coupled. researchgate.net A significant challenge in this approach is the stereoselective formation of the glycosidic bond and the construction of the pyrophosphate bridge. rsc.org
The design of TFMU-ADPr ammonium specifically aimed to create a substrate for ADP-ribosyl glycohydrolases (PARGs) that would generate a fluorescent signal upon enzymatic cleavage. nih.gov This required the incorporation of a fluorophore that is quenched in the intact molecule but becomes fluorescent upon release. The choice of 4-(trifluoromethyl)umbelliferone (TFMU) was a strategic one, based on its favorable spectroscopic properties. nih.gov
Synthetic Methodologies for this compound
The synthesis of the TFMU-ribose intermediate begins with the protection of the hydroxyl groups of a ribose precursor to control reactivity in subsequent steps. This is followed by the glycosylation of TFMU with the protected ribose. nih.gov After the glycosidic bond is formed, the protecting groups are selectively removed to allow for phosphorylation at the 5'-position of the ribose.
Pyrophosphate Coupling Strategies in Nucleotide Synthesis
The formation of the pyrophosphate bond is a critical and often challenging step in the synthesis of nucleotide analogs like this compound. researchgate.netuniversiteitleiden.nl This bond connects the TFMU-ribose monophosphate to ADP. Various methods have been developed for pyrophosphate bond formation, generally categorized into P(III) or P(V) based chemistry. acs.orgresearchgate.net
One common approach involves the activation of one phosphate (B84403) group to make it more susceptible to nucleophilic attack by the other. mdpi.com Phosphorimidazolides, for example, are highly reactive intermediates that have been widely used for pyrophosphate bond formation. mdpi.comacs.org In this method, a nucleotide monophosphate is reacted with a coupling agent like N,N'-carbonyldiimidazole (CDI) to form the phosphorimidazolide, which then reacts with another phosphate moiety. mdpi.com
Stereoselective Glycosylation Approaches for Ribose Moiety
The formation of the glycosidic bond between the ribose and the TFMU fluorophore must be stereoselective to ensure the correct configuration in the final product. nih.govresearchgate.net The desired anomer is crucial for proper recognition and processing by the target enzymes. nih.gov
Achieving high stereoselectivity in glycosylation reactions can be challenging. acs.org The outcome of the reaction is influenced by several factors, including the protecting groups on the sugar, the nature of the nucleobase (or in this case, the fluorophore), and the reaction conditions. researchgate.netresearchgate.net For instance, the presence of a participating group at the C2' position of the ribose can direct the stereochemical outcome. researchgate.net
The Vorbrüggen glycosylation, which uses a silylated nucleobase and a Lewis acid catalyst, is a widely used method for nucleoside synthesis. acs.org However, for electron-deficient phenols like TFMU, direct glycosylation can be difficult. nih.gov To achieve the desired α-selectivity for TFMU-ADPr, a strategy employing Mitsunobu conditions with a hemi-acetal having bulky protecting groups was utilized. nih.gov This approach helps to control the stereochemistry of the newly formed glycosidic bond. nih.govacs.org
Integration of 4-(Trifluoromethyl)umbelliferone (TFMU) Fluorophore Moiety for Continuous Monitoring
The integration of the 4-(trifluoromethyl)umbelliferone (TFMU) fluorophore is a key design feature of this compound, enabling the continuous monitoring of enzyme activity. nih.govinvivochem.com Upon enzymatic cleavage of the glycosidic bond linking TFMU to the ADP-ribose moiety, the TFMU is released, resulting in a significant increase in fluorescence. nih.govmedchemexpress.com This provides a direct and real-time measure of the hydrolase activity of enzymes like PARG. nih.govmedchemexpress.com
Spectroscopic Properties and Advantages of TFMU as a Reporter Group
TFMU was selected as the reporter group for several advantageous reasons. It is a derivative of umbelliferone (B1683723), a well-known fluorophore. evitachem.com The trifluoromethyl group at the 4-position of the coumarin (B35378) ring enhances its properties as a fluorescent probe. evitachem.comchemodex.com
TFMU exhibits a pKa that is close to physiological pH, which is beneficial for assays conducted under biological conditions. chemodex.com It has distinct excitation and emission wavelengths, typically in the range of 385 nm for excitation and 502 nm for emission, which minimizes interference from other biological molecules. jst.go.jp This results in a high signal-to-noise ratio, making the assay highly sensitive. nih.gov The use of a fluorogenic substrate like TFMU-ADPr offers greater sensitivity and specificity compared to chromophoric substrates. nih.gov
Comparison of this compound with Other Synthetic ADP-ribose Analogs
This compound is one of several synthetic ADP-ribose analogs developed to study ADP-ribosylation. These analogs vary in their design and intended application.
| Analog | Reporter Group | Key Feature | Primary Application |
| TFMU-ADPr | 4-(Trifluoromethyl)umbelliferone (TFMU) | Fluorescent reporter released upon cleavage. nih.gov | Continuous monitoring of PARG and ARH3 activity. nih.govmedchemexpress.com |
| pNP-ADPr | p-Nitrophenol (pNP) | Chromophoric reporter released upon cleavage. | Monitoring PARG and ARH3 activity. nih.gov |
| TFMU-IDPr | 4-(Trifluoromethyl)umbelliferone (TFMU) | Selective for the enzyme ARH3. nih.gov | Differentiating ARH3 activity from PARG activity. nih.govacs.org |
| ADP-HPD | None | Contains a pyrrolidine (B122466) ring instead of the distal ribose. | PARG inhibitor. |
| Ph-ADPr | Phenyl group | Introduces hydrophobic interactions. acs.org | Potent binder for SARS-CoV-2 Mac1. acs.org |
TFMU-ADPr and pNP-ADPr were designed as general substrates for PARG and ARH3, with TFMU-ADPr offering the advantage of a fluorescent readout for higher sensitivity. nih.gov In contrast, TFMU-IDPr was specifically designed to be a selective substrate for ARH3, allowing researchers to distinguish its activity from that of PARG. nih.gov This selectivity is crucial for dissecting the specific roles of these enzymes in cellular processes. acs.org
Other analogs, such as ADP-HPD and Ph-ADPr, were designed with different goals. ADP-HPD, which replaces the distal ribose with a pyrrolidine ring, acts as a PARG inhibitor. Ph-ADPr, featuring a simple phenyl ring, was developed to enhance binding to viral macrodomains like that of SARS-CoV-2 through hydrophobic interactions. acs.org These examples highlight the versatility of ADP-ribose analog design in creating tailored tools for specific biological questions. nih.govacs.org
Analytical Characterization for Research Purity and Homogeneity
To ensure the suitability of this compound for research applications, rigorous analytical characterization is performed to confirm its identity, purity, and homogeneity. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
High-performance liquid chromatography (HPLC) is a primary method for purification and purity assessment. Reverse-phase HPLC, typically using a C18 column with a gradient of acetonitrile (B52724) in a buffer like triethylammonium (B8662869) bicarbonate (TEAB), is effective in separating the final product from starting materials and byproducts. The purity is often determined to be high, for instance, ≥98.00%. biorbyt.com
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization mass spectrometry (ESI-MS) is commonly used and can detect the molecular ion, for example, at an m/z of 771.44 for the [M-H]⁻ ion, which corresponds to the expected molecular weight of TFMU-ADPr.
The combination of these analytical methods provides a comprehensive characterization of this compound, ensuring its structural integrity and high purity for use in sensitive enzymatic assays and inhibitor screening. nih.govmedchemexpress.com
Table 1: Analytical Characterization Data for TFMU-ADPr
| Analytical Technique | Parameter | Observed Value | Reference |
|---|---|---|---|
| HPLC | Purity | ≥98.00% | biorbyt.com |
| ESI-MS | Molecular Ion [M-H]⁻ | m/z 771.44 | |
| ¹⁹F NMR | Chemical Shift (δ) | -63 ppm (triplet) |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Trifluoromethylumbelliferone (TFMU) |
| Adenosine diphosphate (B83284) (ADP) |
| Tert-butyldiphenylsilyl (TBDPS) |
| Diisopropyl azodicarboxylate (DIAD) |
| Tetra-n-butylammonium fluoride (B91410) (TBAF) |
| Tosylate (Ts) |
| Triethylammonium bicarbonate (TEAB) |
Tfmu Adpr Ammonium As a Fluorescent Substrate in Enzymatic Assays
Development of Continuous Fluorescent Assays for Poly(ADP-ribose) Glycohydrolase (PARG) Activity
The development of TFMU-ADPr ammonium (B1175870) has enabled the creation of continuous fluorescent assays for monitoring PARG activity. nih.gov These assays have overcome the limitations of previous methods that often relied on discontinuous and less sensitive techniques. core.ac.uk TFMU-ADPr serves as a general substrate, reporting on total PAR hydrolase activity and demonstrating excellent reactivity, stability, and usability across major PARG enzymes. nih.govresearchgate.netpatentguru.com
Optimization of Reaction Conditions and Kinetic Parameters for PARG
The use of TFMU-ADPr ammonium has facilitated the determination of key kinetic parameters for PARG. Enzymatic reactions are typically performed in a buffer solution, and the resulting fluorescence is measured over time to determine initial reaction rates. nih.govresearchgate.net These rates are then plotted against substrate concentration and fitted to the Michaelis-Menten equation to determine kinetic values. nih.govresearchgate.net
Table 1: Kinetic Parameters for Human PARG with TFMU-ADPr
| Enzyme | KM (μM) | kcat (min-1) |
|---|---|---|
| Human PARG | 98.3 | 0.7 |
Data sourced from a study by Drown et al. (2018) as presented in a subsequent analysis. core.ac.uk
The kinetic parameters of TFMU-ADPr are quite similar to another substrate, pNP-ADPr, which is attributed to their leaving groups having similar pKa values. core.ac.uknih.gov
Direct Reporting Mechanism via Fluorophore Release
The core of the TFMU-ADPr assay lies in its direct reporting mechanism. TFMU-ADPr is composed of ADP-ribose linked to a trifluoromethyl-umbelliferone (TFMU) fluorophore. In its intact state, the fluorescence of the TFMU group is quenched. Upon enzymatic cleavage by PARG, the TFMU fluorophore is released, leading to a significant increase in fluorescence. researchgate.netpatentguru.com This change in fluorescence provides a direct and real-time measure of PARG activity. nih.govmedchemexpress.com The reaction can be summarized as:
TFMU-ADPr → TFMU + ADPr reactionbiology.comreactionbiology.com
This straightforward mechanism allows for the continuous monitoring of the enzymatic reaction, making it highly suitable for a variety of experimental setups. core.ac.uk
Application in ADP-ribosylhydrolase 3 (ARH3) Activity Monitoring
Beyond PARG, this compound has also proven to be a valuable substrate for monitoring the activity of another important enzyme, ADP-ribosylhydrolase 3 (ARH3). patentguru.com
Substrate Selectivity and Specificity of this compound for ARH3
TFMU-ADPr is hydrolyzed by both PARG and ARH3, making it a tool for measuring total PAR hydrolase activity. researchgate.net However, its utility extends to differentiating the activity of these two enzymes. In experiments using cell lysates where the ARH3 gene was knocked out, the hydrolysis of TFMU-ADPr was significantly reduced, confirming that ARH3 is a major processor of this substrate. nih.gov
Table 2: Substrate Specificity for PARG and ARH3
| Substrate | Processed by PARG | Processed by ARH3 | Primary Application |
|---|---|---|---|
| TFMU-ADPr | Yes | Yes | Measures total PAR hydrolase activity |
| TFMU-IDPr | No | Yes | Selectively monitors ARH3 activity |
This table summarizes the differential processing of the two substrates by PARG and ARH3.
Evaluation and Characterization of Small Molecule Inhibitors of ADP-ribosylhydrolases
A significant application of TFMU-ADPr-based assays is in the discovery and characterization of small molecule inhibitors of ADP-ribosylhydrolases. researchgate.netpatentguru.com
High-Throughput Screening (HTS) Methodologies for Inhibitor Identification
The continuous and fluorescent nature of the TFMU-ADPr assay makes it ideal for high-throughput screening (HTS) of large compound libraries to identify potential inhibitors. researchgate.netnih.gov The assay can be readily adapted to a multi-well plate format, allowing for the rapid testing of thousands of compounds. nih.govresearchgate.net A decrease in the rate of fluorescence increase in the presence of a test compound indicates potential inhibition of the enzyme. nih.govresearchgate.net
This methodology has been successfully used to identify inhibitors of viral macrodomains, which are enzymes that can remove ADP-ribose from proteins and are considered potential antiviral drug targets. researchgate.netnih.gov For example, a fluorescence polarization assay using TFMU-ADPr helped identify potent inhibitors of the SARS-CoV-2 Macro1 macrodomain. researchgate.netnih.gov
Determination of Inhibitor Potency (e.g., IC50 values) and Selectivity
This compound serves as a valuable tool in the determination of inhibitor potency and selectivity against ADP-ribosylating enzymes. medchemexpress.commedchemexpress.com Its utility lies in its ability to act as a fluorogenic substrate for enzymes like poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosyl hydrolase 3 (ARH3), where enzymatic cleavage releases a fluorescent signal. nih.gov This allows for continuous monitoring of enzyme activity and, consequently, the straightforward assessment of the inhibitory effects of small molecules. medchemexpress.comnih.gov
The potency of inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzymatic activity by 50%. Through fluorescence-based assays utilizing TFMU-ADPr, researchers can generate dose-response curves for various inhibitors and accurately calculate their IC50 values.
For instance, in a fluorescence polarization assay, TFMU-ADPr was instrumental in identifying potent binders of the SARS-CoV-2 Macro1 domain. nih.gov The IC50 values for compounds like pNP-ADPr and TFMU-ADPr itself were determined, highlighting their strong binding affinity for this viral protein. nih.gov Specifically, TFMU-ADPr exhibited an IC50 of 590 nM for SARS-CoV-2 Macro1. nih.govresearchgate.net
Furthermore, the selectivity of inhibitors can be assessed by comparing their IC50 values against different but related enzymes. For example, the use of TFMU-ADPr in conjunction with its more selective counterpart, TFMU-IDPr (which is primarily processed by ARH3), allows for the differentiation of inhibitory activity against PARG versus ARH3. nih.govnih.gov This is crucial for developing inhibitors that target specific enzymes within a family, thereby minimizing off-target effects. In experiments with cell lysates, the PARG-selective inhibitor PDD00017273 completely abolished the hydrolysis of TFMU-ADPr in cells lacking ARH3, confirming the substrate's utility in discerning inhibitor selectivity. nih.gov
The following table summarizes the IC50 values of selected compounds determined using assays involving TFMU-ADPr.
| Compound | Target | IC50 Value | Assay Type |
| TFMU-ADPr | SARS-CoV-2 Macro1 | 590 nM | Fluorescence Polarization Assay |
| pNP-ADPr | SARS-CoV-2 Macro1 | 370 nM | Fluorescence Polarization Assay |
| Z8539 | SARS-CoV-2 Macro1 | 6.4 µM | Fluorescence Polarization Assay |
| GS441524 | SARS-CoV-2 Macro1 | 15.2 µM | Fluorescence Polarization Assay |
| PDD 00017273 | PARG | 1.6 nM | Fluorescence-based Activity Assay |
| ADP-HPD | PARG | 78.4 nM | Fluorescence-based Activity Assay |
Utility in Biochemical Assays and Cellular Lysate Experiments
The excellent reactivity, stability, and versatility of this compound make it a highly effective probe for both purified enzyme systems and complex biological mixtures like cellular lysates. medchemexpress.commedchemexpress.comnih.gov
A significant advantage of TFMU-ADPr is its application in monitoring total PAR hydrolase activity directly within whole-cell lysates. nih.gov Traditional methods often rely on radioisotopic labeling, which can be cumbersome. nih.govnih.gov In contrast, the fluorogenic nature of TFMU-ADPr provides a continuous and sensitive readout of enzyme activity amidst the complexity of a cellular environment. nih.gov
TFMU-ADPr, often used in concert with the ARH3-selective substrate TFMU-IDPr, is a powerful tool for dissecting the regulation and inhibition of endogenous enzymes. nih.govnih.gov By comparing the hydrolysis of these two substrates in cell lysates, researchers can differentiate the contributions of PARG and ARH3 to the total hydrolase activity. nih.govnih.gov
A notable application of this approach was in revealing the mechanism by which cholera toxin inhibits ARH3. nih.govnih.gov Furthermore, experiments using ARH3 knockout cell lysates demonstrated that while TFMU-IDPr hydrolysis was nearly eliminated, TFMU-ADPr hydrolysis was only partially reduced, confirming that TFMU-ADPr is processed by both PARG and ARH3 in a cellular context. nih.gov This dual susceptibility makes it an ideal probe for studying the broader landscape of PAR hydrolase activity, while the use of selective inhibitors or genetically modified cell lines can help to isolate the activity of specific enzymes. nih.gov For instance, TFMU-ADPr and pNP-ADPr were shown to inhibit the hydrolysis of ADPr by SARS-CoV-2 Macro1 and human MacroD1 in cell lysates. nih.gov
Molecular Interactions and Structural Biology of Tfmu Adpr Ammonium
Elucidation of Enzyme-Substrate Binding Modes
The use of TFMU-ADPr ammonium (B1175870) in structural biology has been pivotal in understanding how ADP-ribosylhydrolases recognize and bind their substrates.
High-resolution co-crystal structures have been solved for TFMU-ADPr in complex with viral ADP-ribosylhydrolases, specifically the Mac1 macrodomain of SARS-CoV-2. acs.orgresearchgate.net These structures reveal the precise orientation of the TFMU-ADPr molecule within the enzyme's active site. acs.org The ADP-ribose (ADPr) portion of the molecule typically binds in a deep cleft on the enzyme surface, a characteristic feature of macrodomain hydrolases. nih.gov The TFMU moiety, which replaces the natural leaving group of the substrate, is positioned at the exit of this binding pocket. acs.org This structural information is critical for understanding the molecular basis of substrate recognition and has been instrumental in the design of potent viral macrodomain inhibitors. acs.org
Structural analyses of the TFMU-ADPr-enzyme complexes have identified the specific amino acid residues that are essential for binding. acs.org The binding of the ADPr moiety is stabilized by a network of interactions. For instance, in the SARS-CoV-2 Mac1 macrodomain, the adenine (B156593) base of the ADPr component forms interactions with residues such as Asp22. acs.org The pyrophosphate group is typically coordinated by specific structural motifs within the active site. bohrium.com
A key finding from the co-crystal structure is the significant role of the TFMU group in enhancing binding affinity. acs.org This enhancement is attributed to hydrophobic interactions between the aromatic TFMU ring and nonpolar residues in the active site. acs.org In SARS-CoV-2 Mac1, a notable hydrophobic interaction occurs between the TFMU ring and the side chain of Ile131. acs.org This additional interaction explains why TFMU-ADPr and similar analogs with aromatic rings are more potent binders than the natural ADPr molecule itself. acs.org
| Component of TFMU-ADPr | Interacting Residue/Motif in SARS-CoV-2 Mac1 | Type of Interaction |
|---|---|---|
| Adenine Base | Asp22 | Mimicked by urea (B33335) motif of inhibitors acs.org |
| TFMU Ring | Ile131 | Hydrophobic Interaction acs.org |
| ADPr Moiety | "Oxyanion subsite" (Phe156, Asp157 backbone NHs) | Hydrogen Bonding acs.org |
Insights into Catalytic Mechanisms of ADP-ribosylhydrolases
TFMU-ADPr serves as an effective substrate for studying the catalytic mechanisms of ADP-ribosylhydrolases, such as Poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosylhydrolase 3 (ARH3). nih.govcore.ac.uk
The catalytic mechanism of PARG-like enzymes is proposed to involve a general acid-base catalysis mechanism. nih.gov Key catalytic residues, typically two glutamate (B1630785) residues within the active site, are crucial for the hydrolysis of the glycosidic bond. nih.govresearchgate.net One glutamate is thought to act as a general base, activating a water molecule for nucleophilic attack, while the other protonates the leaving group to facilitate its departure. nih.gov While TFMU-ADPr is an artificial substrate, its hydrolysis follows this general mechanism, with the TFMU group serving as the leaving group. The interactions observed in the crystal structures, such as those with the pyrophosphate backbone and the ribose sugars, are critical for correctly positioning the substrate for catalysis. acs.orgbohrium.com
Substrate binding to an enzyme often induces conformational changes that are essential for catalysis. The co-crystal structure of TFMU-ADPr with SARS-CoV-2 Mac1 provides a clear example of such an induced fit. acs.org The binding of the TFMU ring at the edge of the active site causes a significant conformational change in the side chain of residue Ile131. acs.org This rearrangement allows the enzyme to accommodate the bulky aromatic group and form favorable hydrophobic interactions, contributing to the molecule's high binding affinity. acs.org Such induced conformational changes highlight the plasticity of the enzyme's active site and are a key aspect of the catalytic cycle, ensuring efficient substrate binding and turnover. researchgate.net
Structure-Activity Relationships (SAR) Derived from TFMU-ADPr Ammonium Analogs
By systematically modifying the structure of TFMU-ADPr and assessing the impact on enzyme activity and binding, researchers have established important structure-activity relationships (SAR). A key analog in these studies is TFMU-IDPr, where the adenine base of ADPr is replaced with hypoxanthine (B114508) (the nucleobase of inosine). nih.govcore.ac.uk
Kinetic studies have shown that while TFMU-ADPr is a general substrate for both PARG and ARH3, TFMU-IDPr is selectively hydrolyzed by ARH3. nih.govnih.govcore.ac.uk This selectivity provides crucial SAR insights. Molecular docking studies suggest that the active site of PARG is highly discriminatory and cannot favorably accommodate the hypoxanthine base of TFMU-IDPr. nih.gov Key interactions that stabilize adenine in the PARG active site cannot be recapitulated with hypoxanthine. nih.gov In contrast, the active site of ARH3 is more accommodating and less organized, allowing TFMU-IDPr to bind and be processed effectively. nih.gov This discovery has led to the development of TFMU-IDPr as a selective tool for studying ARH3 activity, even in complex biological mixtures like cell lysates. nih.govillinois.edu
| Enzyme | Substrate | KM (µM) | kcat (s-1) | Selectivity |
|---|---|---|---|---|
| Human PARG | TFMU-ADPr | 10 ± 1 | 3.0 ± 0.1 | Processed nih.gov |
| Human ARH3 | TFMU-ADPr | 26 ± 2 | 1.5 ± 0.1 | Processed nih.gov |
| Human PARG | TFMU-IDPr | - | - | Not Processed nih.gov |
| Human ARH3 | TFMU-IDPr | 120 ± 20 | 1.2 ± 0.1 | Processed (Selective Substrate) nih.gov |
Impact of Trifluoromethyl Umbelliferone (B1683723) Moiety on Binding Affinity and Enzyme Processing
The introduction of the trifluoromethyl umbelliferone (TFMU) moiety to the ADP-ribose (ADPr) core in this compound serves a dual purpose: it acts as a fluorophore for monitoring enzyme activity and influences the molecule's interaction with ADP-ribose processing enzymes like poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosylhydrolase 3 (ARH3). This substitution of the natural glycosidic bond with a phenolic glycoside creates a substrate that allows for continuous monitoring of enzyme kinetics through the release of the fluorescent TFMU group.
In the context of enzyme processing by PARG and ARH3, the TFMU moiety is the leaving group upon hydrolysis. The kinetic parameters of TFMU-ADPr have been determined for human PARG and ARH3. The Michaelis constant (KM), which reflects the substrate concentration at which the reaction rate is half of the maximum, provides insight into the binding affinity of the substrate for the enzyme.
| Enzyme | KM (µM) |
|---|---|
| Human PARG | 1.8 ± 0.4 |
| Human ARH3 | 3.8 ± 0.7 |
The similar KM values for both enzymes suggest that TFMU-ADPr is effectively recognized and bound by both PARG and ARH3. The kinetic parameters for TFMU-ADPr were found to be quite similar to another synthetic substrate, pNP-ADPr, which is attributed to the comparable pKa values of the leaving groups (7.26 for TFMU and 7.15 for pNP).
Comparison of Binding Modes with Natural ADP-ribose and Other Synthetic Analogs
While a crystal structure of this compound in complex with PARG or ARH3 is not publicly available, insights into its binding mode can be inferred from the crystal structure of TFMU-ADPr with the SARS-CoV-2 macrodomain and by comparing it to the known binding modes of the natural substrate, ADP-ribose, with PARG and ARH3.
Natural ADP-ribose Binding to PARG and ARH3:
The binding of ADP-ribose to both PARG and ARH3 involves extensive interactions with all three components of the ADPr molecule: the adenine base, the diphosphate (B83284) group, and the terminal ribose.
In PARG , the adenine ring of ADP-ribose is typically stabilized by π-π stacking interactions with aromatic residues, such as a conserved tyrosine. The diphosphate moiety forms a network of hydrogen bonds with backbone and side-chain residues. The ribose groups are also engaged in hydrogen bonding with the enzyme.
In ARH3 , the adenine ring of ADP-ribose is also stabilized by π-π stacking with aromatic residues like Tyr149 and Phe143. The diphosphate group is positioned in a positively charged region and forms hydrogen bonds with the main chain amino groups of several residues. A key feature of ARH3 is the presence of two catalytic Mg2+ ions that coordinate with the distal ribose of ADP-ribose.
Inferred Binding Mode of this compound:
Based on the structural information available, the binding of this compound to PARG and ARH3 is expected to share significant similarities with that of natural ADP-ribose, particularly in the recognition of the ADP portion of the molecule. The adenine and diphosphate moieties of TFMU-ADPr would likely engage in similar stacking and hydrogen bonding interactions as observed for ADP-ribose.
The primary difference lies in the replacement of the terminal ribose and the subsequent glycosidic linkage with the trifluoromethyl umbelliferone group. In the crystal structure of TFMU-ADPr with the SARS-CoV-2 macrodomain, the TFMU moiety's aromatic ring was observed to interact with the side chain of an isoleucine residue and glycine (B1666218) residues. This indicates that the TFMU group can form specific, favorable interactions within the active site that contribute to its potent binding.
| Feature | Natural ADP-ribose | This compound (Inferred) |
|---|---|---|
| Adenine Ring Interaction | π-π stacking with aromatic residues (e.g., Tyrosine, Phenylalanine) | Expected to be similar (π-π stacking) |
| Diphosphate Group Interaction | Extensive hydrogen bonding network with protein backbone and side chains | Expected to be similar |
| Terminal Group Interaction | Hydrogen bonding with the terminal ribose | Hydrophobic and potential polar interactions involving the trifluoromethyl umbelliferone moiety |
| Catalytic Metal Ion Interaction (in ARH3) | Coordination with Mg2+ ions via the distal ribose | The TFMU moiety would not directly coordinate with the Mg2+ ions in the same manner as the ribose hydroxyls. The catalytic mechanism would proceed via hydrolysis of the phenolic glycoside bond. |
Tfmu Adpr Ammonium in Viral Macrodomain Research
Interaction with Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) Macrodomain 1 (Mac1)
The nonstructural protein 3 (nsp3) of SARS-CoV-2 contains the Mac1 enzyme, which is critical for the virus's ability to evade the host immune system by removing ADP-ribosylation modifications. nih.govresearchgate.net The unique binding characteristics of TFMU-ADPr ammonium (B1175870) to this macrodomain have made it a valuable chemical probe for virological studies.
TFMU-ADPr ammonium has been identified as a potent, submicromolar binder of the SARS-CoV-2 Mac1 domain. nih.govnih.gov In fluorescence polarization assays, it demonstrated an IC₅₀ value of 0.59 μM (590 nM). nih.govnih.gov This indicates a significantly higher potency compared to the natural ligand, ADP-ribose (ADPr), which has an IC₅₀ of approximately 15.5 µM. The potency of this compound is about 25 times greater than that of ADPr, establishing it as one of the most potent binders for SARS-CoV-2 Mac1 reported to date. nih.gov This enhanced affinity is attributed to the specific structural features of the TFMU-ADPr molecule. nih.govacs.org
Table 1: Comparative Binding Affinity for SARS-CoV-2 Mac1
| Compound | IC₅₀ (μM) | Fold Potency vs. ADPr | Source(s) |
|---|---|---|---|
| This compound | 0.59 | ~25x | , nih.gov |
| ADP-ribose (ADPr) | 15.5 | 1x | |
The structural underpinnings of this compound's high-affinity binding to SARS-CoV-2 Mac1 have been elucidated through X-ray crystallography. nih.govresearchgate.net The co-crystal structure (PDB ID: 8GIA) reveals that the trifluoromethylumbelliferyl (TFMU) moiety of the compound plays a crucial role in its potent interaction with the macrodomain. nih.govacs.org
A primary reason for the enhanced binding affinity of this compound is the hydrophobic interaction between its TFMU ring and the Mac1 protein. nih.govacs.org The TFMU group settles into a hydrophobic groove within the binding pocket. This interaction is significantly influenced by the amino acid residue Ile131. nih.gov The hydrophobic nature of the TFMU ring's interaction with the Ile131 side chain is a key contributor to the compound's increased binding affinity compared to ADPr, which lacks this feature. nih.govacs.org
The binding of this compound induces notable conformational changes in the SARS-CoV-2 Mac1 protein. nih.gov Structural analysis shows a significant alteration in the conformation of the Ile131 side chain when TFMU-ADPr is bound. nih.govacs.org Superimposing the crystal structures of Mac1 bound to TFMU-ADPr with Mac1 bound to ADPr (PDB ID: 6YWL) highlights this induced fit, where the TFMU ring's presence at the exit of the binding pocket causes the Ile131 side chain to shift. nih.govacs.org This adaptability of the protein structure accommodates the ligand and contributes to the stable, high-affinity binding.
Structural Basis of this compound Binding to SARS-CoV-2 Mac1
Application in Fluorescence Polarization (FP) Assays for Viral Macrodomains
The potent and well-characterized binding of this compound to viral macrodomains makes it a valuable reagent in biochemical assays designed to discover and evaluate new antiviral compounds. nih.gov
This compound has been instrumental in the context of fluorescence polarization (FP) based competitive binding assays. nih.gov These assays are designed for the high-throughput screening (HTS) of potential macrodomain inhibitors. nih.govnih.govresearchgate.net In a typical setup, a fluorescent tracer, such as TAMRA-ADPr, binds to the macrodomain, resulting in a high polarization signal. researchgate.net When a competing compound is introduced, it displaces the tracer, leading to a decrease in the signal.
The potency of TFMU-ADPr was initially identified and validated using such an FP assay. nih.govnih.gov Its strong binding affinity makes it an excellent reference compound or positive control in these screening platforms. By competing effectively with the fluorescent probe, it helps confirm the assay's ability to detect potent inhibitors and provides a benchmark against which new chemical entities can be measured. researchgate.net
Facilitating High-Throughput Screening for Viral Macrodomain Inhibitors
The discovery of small-molecule inhibitors for viral macrodomains relies heavily on the availability of robust high-throughput screening (HTS) methods. acs.orgnih.gov TFMU-ADPr, a fluorescent derivative of ADP-ribose, has been instrumental in developing such assays. acs.orgnih.gov Originally designed as a substrate to monitor the activity of human ADP-ribosyl glycohydrolases like PARG, its utility was repurposed for studying viral macrodomains. nih.govnih.govacs.org
TFMU-ADPr is particularly well-suited for fluorescence polarization (FP) assays. acs.orgnih.gov In this format, the larger macrodomain protein is incubated with the smaller, fluorescently-labeled TFMU-ADPr tracer. researchgate.net When TFMU-ADPr binds to the macrodomain, its tumbling in solution is restricted, resulting in a high FP signal. researchgate.net If a potential inhibitor compound is introduced and successfully competes with TFMU-ADPr for the same binding site, the tracer is displaced. nih.govresearchgate.net This free, unbound TFMU-ADPr tumbles more rapidly, leading to a measurable decrease in the FP signal. researchgate.net This principle allows for the rapid screening of large chemical libraries to identify compounds that bind to the viral macrodomain. biorxiv.org
Research has demonstrated the effectiveness of this approach, particularly for the macrodomain 1 (Mac1) of SARS-CoV-2. nih.gov In an FP-based assay, TFMU-ADPr was identified as a potent binder of SARS-CoV-2 Mac1 with a half-maximal inhibitory concentration (IC₅₀) of 0.59 μM. acs.orgnih.govacs.org This represents a 25-fold stronger binding affinity than that of ADP-ribose, the natural ligand. acs.orgnih.govresearchgate.net The enhanced potency is attributed to its trifluoromethylumbelliferyl (TFMU) group. acs.org X-ray crystallography studies have revealed that the aromatic TFMU moiety fits into a hydrophobic pocket at the exit of the binding site, interacting with residues such as Ile131, Gly46, and Gly47 and inducing a favorable conformational change. acs.orgacs.orgnih.gov
Interactions with Other Viral and Human Macrodomains
While TFMU-ADPr is a valuable tool for studying SARS-CoV-2, its interactions with other related proteins from both viruses and humans are critical for understanding its specificity and for guiding the development of selective antiviral drugs. royalsocietypublishing.org
Studies have evaluated the binding of TFMU-ADPr against a panel of viral and human macrodomains. acs.orgnih.gov The compound exhibits a strong preference for the SARS-CoV-2 Mac1 protein. nih.govresearchgate.net Its inhibitory activity against the macrodomains of other viruses, such as Chikungunya virus (CHIKV) and Venezuelan equine encephalitis virus (VEEV), was found to be similar to that of the natural substrate, ADP-ribose, indicating lower potency against these targets compared to SARS-CoV-2 Mac1. acs.orgresearchgate.net
Interestingly, TFMU-ADPr displays significant activity against the human macrodomain MacroD2, showing a more than 10-fold increase in potency compared to ADP-ribose. acs.orgnih.govresearchgate.net This cross-reactivity with a human macrodomain is a crucial finding, as it highlights the potential for off-target effects with inhibitors that might mimic its binding mode. royalsocietypublishing.org In contrast, its activity against human MacroD1 is less pronounced. acs.orgnih.gov This differential binding profile underscores the structural nuances between different macrodomain family members.
| Macrodomain | Source | IC₅₀ of TFMU-ADPr (μM) | Fold Improvement over ADPr |
|---|---|---|---|
| SARS-CoV-2 Macro1 | Virus (Coronavirus) | 0.59 | 25x |
| Human MacroD2 | Human | 1.5 | >10x |
| Human MacroD1 | Human | 14.8 | ~1.5x |
| VEEV Macro | Virus (Alphavirus) | 17.4 | ~1x |
| CHIKV Macro | Virus (Alphavirus) | 27.3 | ~1x |
| Human PARP9 Macro2 | Human | >50 | - |
Data derived from fluorescence polarization competition assays. acs.orgnih.gov
The macrodomain is a highly attractive target for broad-spectrum antiviral therapies because its structure and key functional residues are highly conserved across all known coronaviruses and are also present in other virus families like Togaviridae. royalsocietypublishing.orgnih.gov The development of an inhibitor targeting this domain could potentially be effective against a range of existing and future viral threats. nih.govresearchgate.net
The research involving TFMU-ADPr provides critical insights for such drug discovery strategies. Firstly, it demonstrates that the ADP-ribose binding pocket is druggable and that modifications to the core ADP-ribose structure can dramatically enhance binding affinity. acs.orgnih.gov The hydrophobic interactions of the TFMU group with the SARS-CoV-2 Mac1 protein reveal a key structural feature that can be exploited to achieve high-potency inhibitors. royalsocietypublishing.orgacs.org
Secondly, the cross-reactivity of TFMU-ADPr with human MacroD2 highlights a significant challenge: achieving selectivity. royalsocietypublishing.org An ideal antiviral drug must potently inhibit the viral target while sparing the host's own macrodomain enzymes to avoid toxicity. nih.gov The structural information from the TFMU-ADPr-Mac1 complex, when compared with the structures of human macrodomains, can guide the design of inhibitors that specifically recognize features unique to the viral proteins. Subsequent research has shown that this is feasible; for example, derivatives of the antiviral precursor GS-441524 have been developed that show selectivity for viral macrodomains by incorporating a cyano group that is detrimental to binding to human MacroD1 and MacroD2. acs.orgnih.gov
Advanced Applications and Future Research Directions
Development of Next-Generation Fluorescent Probes and Activity-Based Probes (ABPs) Utilizing the TFMU-ADPr Scaffold
The advent of TFMU-ADPr represents a significant leap from traditional methods for monitoring ADP-ribosyl glycohydrolase activity, which often relied on cumbersome techniques like radioisotopic labeling. nih.govnih.gov TFMU-ADPr functions as a continuous fluorescent substrate, designed as a mimic of the natural substrate, poly(ADP-ribose) (PAR). nih.gov Its mechanism is elegantly simple: upon cleavage of the glycosidic bond by a hydrolase enzyme, the quenched 5-(trifluoromethyl)-2-furyl (TFMU) fluorophore is released, resulting in a quantifiable increase in fluorescence. nih.govmedchemexpress.com This provides a direct, real-time report on total PAR hydrolase activity. nih.gov
The TFMU-ADPr scaffold has proven to be an excellent foundation for developing next-generation probes due to its outstanding reactivity, stability, and versatility in various assay formats, including in vitro assessments and experiments using whole-cell lysates. nih.govmedchemexpress.comtargetmol.com The success of this scaffold has inspired the development of more specialized probes. A notable example is TFMU-IDPr (TFMU-inosine diphosphate (B83284) ribose), a derivative designed to selectively report on the activity of ADP-ribosylhydrolase 3 (ARH3) while being a poor substrate for the primary PAR-degrading enzyme, PARG. nih.govnih.gov This selectivity allows researchers to differentiate the activity of specific hydrolase enzymes within a complex cellular environment. nih.gov
Furthermore, the TFMU moiety has been instrumental in creating new types of probes beyond simple activity reporters. Researchers have repurposed TFMU-ADPr as a high-affinity binder for developing fluorescence polarization assays, particularly for studying viral macrodomains—protein domains that act as "readers" of ADP-ribosylation. nih.govresearchgate.net In these assays, the binding of the small TFMU-ADPr molecule to a large macrodomain protein causes a measurable change in the polarization of its fluorescence, a signal that can be displaced by competing inhibitor compounds. nih.gov
Integration into Multiplexed Enzymatic Assays for Simultaneous Monitoring
The development of the TFMU-ADPr scaffold and its derivatives like TFMU-IDPr has enabled a form of multiplexed analysis for enzyme activity. By using these probes in parallel assays with the same biological sample, researchers can simultaneously assess and distinguish the activity of different classes of ADP-ribosyl hydrolases. For instance, the activity measured using TFMU-ADPr represents the total hydrolase activity (primarily from PARG and ARH3), while the activity measured with TFMU-IDPr corresponds specifically to ARH3. nih.govnih.gov Subtracting the latter from the former allows for the specific quantification of PARG activity within a cell lysate. nih.gov
This approach was validated using ARH3 knockout cells, where TFMU-ADPr hydrolysis was only partially reduced, but TFMU-IDPr activity was almost completely lost. nih.gov The suitability of these fluorescent substrates for high-throughput screening (HTS) formats further extends their utility. reactionbiology.com In HTS, assays are conducted in multi-well plates, allowing for the simultaneous testing of large libraries of small-molecule inhibitors against a specific enzyme target, a critical process in drug discovery. medchemexpress.comtargetmol.com
Role in Chemical Biology Tools for Investigating Poly(ADP-ribosylation) Signaling
TFMU-ADPr ammonium (B1175870) and its derivatives have become indispensable chemical biology tools for interrogating the signaling dynamics of poly(ADP-ribosylation) (PARylation). nih.govtargetmol.com This pathway is regulated by "writer" enzymes (PARPs) that add the modification, "reader" domains that recognize it, and "eraser" enzymes (hydrolases like PARG and ARH3) that remove it. nih.gov TFMU-ADPr provides a direct window into the activity of the erasers, which is crucial for understanding the turnover and regulation of PAR signaling. nih.gov
A key application of TFMU-ADPr is in the in vitro evaluation and characterization of small-molecule inhibitors targeting PARG and other hydrolases. medchemexpress.comreactionbiology.commedchemexpress.com Its ability to provide a continuous, real-time readout of enzyme activity makes it ideal for determining inhibitor potency (e.g., IC50 values) and studying enzyme kinetics. reactionbiology.comcore.ac.uk
Beyond inhibitor screening, these probes can uncover novel biological regulatory mechanisms. In a landmark application, experiments using TFMU-ADPr and TFMU-IDPr in cell lysates revealed a previously unknown mechanism of ARH3 inhibition by the bacterial cholera toxin. nih.govnih.gov The study demonstrated that the toxin's activity leads to the production of ADP-ribosyl-arginine, which acts as an endogenous and selective inhibitor of ARH3. nih.gov This discovery showcases the power of TFMU-based probes to connect enzymatic activity to broader cellular signaling pathways. nih.gov
Investigation of TFMU-ADPr Ammonium in Non-Human Biological Systems
The utility of TFMU-ADPr has been extensively demonstrated in a variety of non-human biological systems, ranging from purified enzymes in a test tube to complex cell lysates.
In vitro, TFMU-ADPr has been used to perform the first continuous activity assays for key ADP-ribosyl hydrolases, including human PARG (hPARG), human ARH3 (hARH3), and an ortholog from T. thermophila (ttPARG). nih.govcore.ac.uk These biochemical assays have allowed for the precise determination of the kinetic parameters of these enzymes. nih.gov
| Enzyme | Substrate | K_M (µM) | k_cat (s⁻¹) |
| hPARG | TFMU-ADPr | 10.0 ± 1.1 | 1.1 ± 0.03 |
| hARH3 | TFMU-ADPr | 2.5 ± 0.2 | 0.046 ± 0.001 |
| ttPARG | TFMU-ADPr | 10.0 ± 1.2 | 0.44 ± 0.01 |
| Data sourced from Drown et al., Cell Chem Biol, 2018. nih.gov |
Unexpectedly, TFMU-ADPr was also identified as a potent submicromolar binder of the macrodomain 1 (Mac1) of the SARS-CoV-2 virus, an enzyme crucial for viral pathogenesis. nih.govresearchgate.net This discovery, stemming from a fluorescence polarization assay, highlighted a new application for TFMU-ADPr as a tool to identify inhibitors of viral reader domains. nih.govacs.org X-ray crystallography revealed that the TFMU moiety fits into a hydrophobic groove in the viral protein, explaining its high binding affinity. researchgate.net
| Target | Compound/Tracer | IC₅₀ (nM) | Assay Type |
| Human PARG | PDD 00017273 | 1.6 | TFMU-ADPr Fluorescence Assay |
| Human PARG | ADP-HPD | 78.4 | TFMU-ADPr Fluorescence Assay |
| SARS-CoV-2 Mac1 | TFMU-ADPr | 590 | Fluorescence Polarization |
| SARS-CoV-2 Mac1 | pNP-ADPr | 370 | Fluorescence Polarization |
| Data sourced from Reaction Biology and Zhang et al., ACS Chem Biol, 2024. nih.govreactionbiology.com |
While TFMU-ADPr is a powerful tool for in vitro and cell-based mechanistic studies, its application for direct real-time activity monitoring in live animal models is not yet documented in available research. Such in vivo applications present challenges related to probe delivery, stability, and signal detection through tissues. However, the mechanistic insights gained from TFMU-ADPr assays are a critical prerequisite for designing and interpreting animal studies. For example, validating the potency and selectivity of a PARG inhibitor using a TFMU-ADPr assay is a necessary first step before evaluating its therapeutic efficacy in a disease model. The probe is essential for elucidating fundamental enzyme functions, such as substrate recognition and inhibition profiles, which inform all subsequent preclinical and clinical research. nih.govresearchgate.net
TFMU-ADPr does not directly modulate cellular pathways; rather, it is a reporter that enables the investigation of how the enzymes it measures influence these pathways. The regulation of PAR levels by hydrolases like PARG is critical for genomic stability, DNA repair, and the prevention of parthanatos, a form of programmed cell death. By providing a robust method to measure PARG and ARH3 activity, TFMU-ADPr facilitates research into their roles in these fundamental processes. nih.gov
The clearest example of its utility in pathway exploration is the discovery linking cholera toxin to ARH3 inhibition. nih.govnih.gov This work connected a bacterial virulence mechanism to the specific inhibition of a human ADP-ribosyl hydrolase, a finding made possible by the ability of TFMU-ADPr and TFMU-IDPr to monitor enzymatic activity in cell lysates treated with the toxin. nih.gov This demonstrates how insights from a simple enzymatic assay can illuminate complex downstream cellular events.
Computational Chemistry and Molecular Dynamics Simulations of Ligand-Protein Interactions
Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for elucidating the intricacies of ligand-protein interactions at an atomic level. For this compound, these computational approaches provide critical insights into its binding mechanisms and dynamic behavior within biological systems, guiding further experimental studies and the development of novel therapeutics targeting ADP-ribosylation pathways.
Ligand-Protein Docking and Binding Energy Calculations
Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein to form a stable complex. This is followed by binding energy calculations, which estimate the affinity between the ligand and its target.
Detailed research has been conducted on the interaction of TFMU-ADPr with various protein targets, particularly viral macrodomains. For instance, the crystal structure of TFMU-ADPr in complex with the SARS-CoV-2 macrodomain (Macro1) has been resolved, providing a basis for computational analyses. researchgate.net Docking studies consistently show that TFMU-ADPr occupies the known ADP-ribose binding site within the macrodomain. researchgate.net The trifluoromethyl (TFMU) moiety plays a significant role in enhancing binding affinity through hydrophobic interactions. It extends from the binding site into a narrow hydrophobic groove, flanked by key amino acid residues. researchgate.net
In silico docking of TFMU-ADPr into the active sites of its target enzymes, such as poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosyl hydrolase 3 (ARH3), is crucial for understanding its substrate specificity. nih.govnih.gov These computational models help to rationalize the kinetic data observed in enzymatic assays and guide the design of more selective substrates or inhibitors. For example, docking studies can reveal subtle differences in the active site architecture that explain why TFMU-IDPr, an analog of TFMU-ADPr, is selectively processed by ARH3. nih.govnih.gov
Binding energy calculations, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), quantify the strength of the interaction. Studies on ADP-ribose analogs binding to viral macrodomains have shown a correlation between calculated binding energies and experimentally determined inhibition constants (IC50) or dissociation constants (Kd). researchgate.netunjani.ac.id For TFMU-ADPr, such calculations can help to compare its binding affinity across different macrodomains or against a panel of PARG and ARH enzymes, providing a quantitative measure of its selectivity.
| Ligand | Protein Target | Key Interacting Residues (Predicted) | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| TFMU-ADPr | SARS-CoV-2 Macro1 | Ile131, Gly46, Gly47 | -5.8 ± 0.23 | researchgate.netnih.gov |
| Quercetin 3-(2G-(E)-p-coumaroylrutinoside) | SARS-CoV-2 ADPR | Not Specified | -42.79 (MM-GBSA) | researchgate.netunjani.ac.id |
| [5',5']-Bisdihydroquercetin | SARS-CoV-2 ADPR | Not Specified | -29.39 (MM-GBSA) | researchgate.netunjani.ac.id |
| NMS-P118 | PARP-1 | Gln-322, Ser-328, Glu-335, Tyr-455 | Not Specified | peerj.com |
Dynamic Behavior and Conformational Ensembles of this compound in Biological Systems
While static docking models provide a snapshot of the binding pose, molecular dynamics (MD) simulations offer a view of the dynamic nature of the ligand-protein complex over time. MD simulations track the movements of atoms and molecules, providing insights into the conformational flexibility of both the ligand and the protein, the role of solvent molecules, and the stability of key interactions.
MD simulations of ADP-ribose and its analogs, including PARP inhibitors, have revealed the importance of conformational rearrangements in the binding process, a phenomenon known as induced fit. unimi.it For TFMU-ADPr, MD simulations can illustrate how the protein's active site loops adapt to accommodate the ligand, and how the TFMU moiety settles into its hydrophobic pocket. These simulations can reveal the formation and breaking of hydrogen bonds and other non-covalent interactions, providing a more accurate picture of the binding event than docking alone. frontiersin.orgbiorxiv.org
The conformational ensemble of TFMU-ADPr, both in its free state and when bound to a protein, can be characterized through MD simulations. This is particularly relevant for understanding its processing by hydrolase enzymes. The simulations can map the transition from the bound state to the post-hydrolysis state, where the fluorophore is released. This can help to identify the key conformational changes that facilitate catalysis.
Furthermore, MD simulations are used to study the structural dynamics of poly(ADP-ribose) (PAR) chains, which are the natural substrates for enzymes like PARG. biorxiv.orgbiorxiv.org These studies have shown that PAR chains are highly flexible and can adopt a range of conformations, from extended to compact globular structures, influenced by factors like chain length and the presence of cations. biorxiv.orgbiorxiv.org While TFMU-ADPr is a monomeric substrate, understanding the dynamics of the natural polymer provides context for its interaction with the same enzymes.
| System | Simulation Focus | Key Findings | Reference |
|---|---|---|---|
| PARP-1/PARP-2 with Inhibitors (NMS-P118, Niraparib) | Selectivity Mechanisms | Electrostatic interactions with specific residues in helix αF control inhibitor selectivity. | peerj.com |
| PARP4-NAD Complex | Interaction Mechanism | Identified a common NAD-binding motif shared with PARP1 and PARP2. | tandfonline.com |
| ARL15 Protein | 3D Structure and Stability | An ab initio model was found to be more stable than a template-based model over long simulation times. | tandfonline.com |
| Quercetin Analogs with SARS-CoV-2 ADPR | Binding Stability | Specific analogs were shown to be more effective in stabilizing the ADPR complex. | researchgate.netunjani.ac.id |
| Poly(ADP-ribose) (PAR) Chains | Conformational Dynamics | PAR exhibits length-dependent compaction, forming globular structures influenced by cations. | biorxiv.orgbiorxiv.org |
Emerging Research Areas and Unexplored Biological Roles
The utility of TFMU-ADPr as a chemical probe has paved the way for new avenues of research. Its application in high-throughput screening (HTS) assays is a significant emerging area. The fluorogenic nature of TFMU-ADPr makes it an ideal tool for screening large libraries of small molecules to identify novel inhibitors of PARG, ARH3, and viral macrodomains. medchemexpress.com This is particularly relevant in the context of drug discovery for cancers, neurodegenerative diseases, and viral infections where ADP-ribosylation plays a key role. radboudumc.nl
An unexplored area is the use of TFMU-ADPr to investigate the "crosstalk" between ADP-ribosylation and other post-translational modifications, such as ubiquitination. radboudumc.nl By providing a direct measure of hydrolase activity, TFMU-ADPr could be used in complex cellular systems to understand how these different signaling pathways influence one another.
Furthermore, while TFMU-ADPr is established as a substrate for PARG and ARH3, its interaction with other, less-characterized ADP-ribosyl hydrolases or "reader" domains could be an area for future investigation. radboudumc.nl There are many proteins containing macrodomains or other ADP-ribose binding motifs whose functions are not fully understood. researchgate.net TFMU-ADPr could be employed as a tool to identify new enzymes or binding partners within the complex landscape of ADP-ribosylation signaling.
The development of TFMU-ADPr analogs with altered selectivity or spectral properties is another promising research direction. For example, the creation of TFMU-IDPr demonstrated that modifying the adenine (B156593) moiety could confer selectivity for ARH3. nih.govnih.gov Synthesizing a palette of similar probes could enable the specific monitoring of different hydrolases within the same biological sample, allowing for a more nuanced understanding of their individual roles in cellular processes. nih.gov This could also extend to developing probes for other enzyme families involved in ADP-ribosylation, such as the PARP enzymes themselves. acs.org
Finally, the potential for nucleic acids to be substrates of ADP-ribosylation is a recently emerging and largely unexplored field. oup.com While TFMU-ADPr is designed as a probe for protein hydrolases, the principles behind its design could inspire the development of novel tools to investigate the enzymes that mediate and reverse DNA and RNA ADP-ribosylation.
Conclusion
Summary of TFMU-ADPr Ammonium's Contributions to ADP-ribosylation and Macrodomain Research
TFMU-ADPr ammonium (B1175870), a fluorogenic analog of ADP-ribose (ADPr), has emerged as a significant tool in the study of ADP-ribosylation and the function of macrodomains. medchemexpress.commedchemexpress.com Its primary contribution lies in its utility as a versatile substrate for continuously monitoring the activity of poly(ADP-ribose) glycohydrolases (PARGs), enzymes that are central to the regulation of ADP-ribosylation. nih.gov The compound is designed to release a fluorophore upon enzymatic hydrolysis, providing a direct and real-time report of total PAR hydrolase activity. medchemexpress.commedchemexpress.commedchemexpress.com This has facilitated the development of robust, high-throughput screening assays essential for biochemical and cellular studies. medchemexpress.comnih.gov
A key breakthrough enabled by TFMU-ADPr was the development of continuous activity assays for PARG and ADP-ribosyl hydrolase 3 (ARH3). nih.gov This has allowed for detailed in vitro characterization of these enzymes and the assessment of small-molecule inhibitors. medchemexpress.comebiohippo.commedchemexpress.com For instance, research utilizing TFMU-ADPr has provided insights into the inhibition mechanisms of ARH3 by cholera toxin. nih.gov
In the field of macrodomain research, TFMU-ADPr has proven to be a potent binder, particularly for viral macrodomains. nih.govresearchgate.net Macrodomains are protein modules that recognize and bind to ADP-ribose, and they play crucial roles in processes like viral pathogenesis. nih.govacs.org Studies have shown that TFMU-ADPr binds with high affinity to the SARS-CoV-2 macrodomain (Macro1), with an IC50 value of 0.59 μM, which is approximately 25-fold more potent than ADP-ribose itself. nih.govresearchgate.net This potent binding has been instrumental in the development of fluorescence polarization (FP) assays for identifying and validating inhibitors of viral macrodomains. nih.govacs.org
X-ray crystallography has provided a structural basis for the high-affinity binding of TFMU-ADPr to the SARS-CoV-2 Macro1 domain. nih.govresearchgate.net The trifluoromethyl-umbelliferyl (TFMU) moiety of the compound extends into a hydrophobic groove of the macrodomain, forming favorable interactions that contribute to its strong binding. nih.govnih.gov This detailed structural understanding is invaluable for the rational design of more potent and selective macrodomain inhibitors.
Table 1: Research Applications of this compound
| Application Area | Description | Key Findings | References |
|---|---|---|---|
| Enzyme Activity Monitoring | Serves as a continuous, fluorescent substrate for poly(ADP-ribose) glycohydrolases (PARGs) and ADP-ribosyl hydrolase 3 (ARH3). | Enables real-time measurement of hydrolase activity through the release of a fluorophore, facilitating high-throughput screening. | medchemexpress.comnih.gov |
| Macrodomain Binding Studies | Used as a high-affinity ligand in fluorescence polarization assays to study viral and human macrodomains. | Identified as a potent binder to SARS-CoV-2 Macro1 (IC50 = 0.59 μM), significantly stronger than the natural ligand ADPr. | nih.govresearchgate.netacs.org |
| Inhibitor Screening | Employed in assays to identify and validate small-molecule inhibitors of both PARG enzymes and viral macrodomains. | Facilitated the validation of inhibitors for SARS-CoV-2 Macro1 and investigation of ARH3 inhibition. | nih.govacs.org |
| Structural Biology | Used in co-crystallization studies to elucidate the binding mode of ligands to macrodomains. | X-ray crystal structure revealed the TFMU moiety binds in a hydrophobic pocket of SARS-CoV-2 Macro1, explaining its high affinity. | nih.govresearchgate.netnih.gov |
Prospective Impact on Enzyme Mechanism Elucidation, Probe Development, and Inhibitor Discovery
The established utility of this compound paves the way for significant future advancements in several key areas of biochemical research.
Enzyme Mechanism Elucidation: The ability of TFMU-ADPr and related non-hydrolyzable analogs to act as stable substrate mimics is crucial for elucidating the catalytic mechanisms of ADP-ribosylating enzymes. nih.govpsu.edu By trapping enzymes in a substrate-bound state, these compounds allow for detailed structural and kinetic studies. This can help answer fundamental questions about the initiation, elongation, and branching steps of poly(ADP-ribose) synthesis by PARPs. nih.gov The use of such analogs has already been instrumental in understanding the catalytic mechanisms of enzymes like hNUDT5, an ADP-ribose pyrophosphatase. psu.edu
Probe Development: TFMU-ADPr serves as an excellent scaffold for the development of next-generation chemical probes. nih.gov Its structure, particularly the bulky substituent at the C1" position, has been shown to enhance macrodomain binding. nih.gov This knowledge can be leveraged to design even more potent and selective probes for various viral and human macrodomains. nih.govacs.org The development of new probes, such as those based on TAMRA-isoADPr for the RNF146 WWE domain, demonstrates the ongoing potential in this area. acs.org These new tools will be critical for exploring the diverse functions of ADP-ribosylation "reader" domains in cell signaling and disease.
Inhibitor Discovery: The success of TFMU-ADPr in high-throughput screening assays for both hydrolases and macrodomains underscores its prospective impact on inhibitor discovery. medchemexpress.comnih.gov As a potent binder, it provides a valuable reference compound and a starting point for the structure-based design of novel inhibitors. nih.gov The structural insights gained from the Macro1-TFMU-ADPr complex, for example, provide a clear roadmap for designing derivatives with improved affinity and selectivity. nih.govnih.gov This is particularly relevant for developing broad-spectrum antiviral drugs that target conserved viral macrodomains or for creating selective inhibitors for specific human PARPs or PARGs implicated in diseases like cancer. medchemexpress.comnih.gov The generation of new non-hydrolyzable NAD+ analogs through biocatalysis further expands the chemical space for discovering novel enzyme inhibitors. researchgate.netnih.gov
Q & A
Q. What experimental methods are recommended for synthesizing TFMU-ADPr ammonium, and how can purity be validated?
- Methodological Answer : this compound is synthesized via a multi-step protocol involving orthogonal ribose protection, phosphoramidite coupling, and deprotection. Key steps include:
Orthogonal Protection : Use 2′,3′-O-isopropylidene ribose to protect hydroxyl groups under anhydrous conditions.
Coupling Reactions : React with TFMU (4-trifluoromethylumbelliferone) or pNP (4-nitrophenol) via phenol-glycosidic bonds, followed by sequential phosphoramidite couplings to build the ADP-ribose backbone.
Deprotection and Purification : Remove protecting groups (e.g., trityl groups) and purify via reversed-phase HPLC or silica-gel chromatography.
Q. How can this compound be used to quantify poly(ADP-ribose) glycohydrolase (PARG) activity in vitro?
- Methodological Answer : TFMU-ADPr serves as a fluorogenic substrate for PARG. The assay involves:
Enzyme Incubation : Mix recombinant PARG with TFMU-ADPr in a buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl).
Fluorescence Detection : Monitor TFMU release (excitation/emission: 360/450 nm) using a plate reader.
Kinetic Analysis : Calculate hydrolysis rates using Michaelis-Menten kinetics.
Q. What are the optimal storage conditions for this compound to maintain stability?
- Methodological Answer : Store lyophilized this compound at −80°C in anhydrous dimethyl sulfoxide (DMSO) or ethanol to prevent hydrolysis. For short-term use (1–2 weeks), keep in aliquots at −20°C. Validate stability via periodic LC-MS checks for degradation products (e.g., free TFMU or ADP-ribose) .
Advanced Research Questions
Q. How can structural data resolve conflicting results in TFMU-ADPr binding affinity across macrodomains (e.g., SARS-CoV-2 Macro1 vs. human MacroD1)?
- Methodological Answer : Use X-ray crystallography or cryo-EM to compare binding modes:
Co-Crystallization : Mix SARS-CoV-2 Macro1 (0.4 mM) with TFMU-ADPr (2 mM) in 200 mM sodium acetate, 100 mM Tris-HCl pH 8.0, and 30% PEG-4000.
Data Collection : Resolve structures to ≤2.0 Å resolution (e.g., using synchrotron sources).
Binding Analysis : Identify key interactions (e.g., hydrogen bonds with Gly47/Gly148 in Macro1) vs. steric clashes in MacroD1.
Q. What experimental strategies can differentiate between PARG and ARH3 activity when both hydrolyze this compound in cellular assays?
- Methodological Answer : Combine genetic and pharmacological tools:
Knockout Models : Use ARH3-knockout cell lines (e.g., CRISPR-Cas9 edited) to isolate PARG activity.
Inhibitor Panels : Apply PARG-specific inhibitors (PDD00017273) or ARH3 inhibitors (e.g., adenosine analogues).
Orthogonal Substrates : Co-incubate with ARH3-selective substrates (e.g., TFMU-IDPr) to decouple contributions.
Q. How can fluorescence polarization (FP) assays using this compound be optimized for high-throughput drug screening against viral macrodomains?
- Methodological Answer : Optimize FP parameters for SARS-CoV-2 Macro1:
Labeling : Use TFMU-ADPr conjugated to a fluorophore (e.g., FITC) with minimal steric interference.
Buffer Conditions : 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20 to reduce nonspecific binding.
Competition Assays : Incubate Macro1 with TFMU-ADPr and test inhibitors; measure polarization shifts (485 nm excitation/535 nm emission).
Data Fitting : Use a four-parameter logistic model (GraphPad Prism) to calculate IC values.
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in TFMU-ADPr hydrolysis rates reported across studies (e.g., cell lysate vs. recombinant enzymes)?
- Methodological Answer : Systematically control variables:
Enzyme Source : Compare recombinant PARG/ARH3 (≥95% purity) vs. lysates (normalize by protein content).
Substrate Concentration : Use saturating [TFMU-ADPr] (e.g., 10× ) to minimize competing endogenous substrates.
Buffer Additives : Include protease inhibitors (e.g., PMSF) and 1 mM DTT to maintain enzyme activity.
Inter-Lab Validation : Share protocols via platforms like Protocols.io and use reference standards (e.g., commercial ADP-ribose) .
Methodological Best Practices
Q. What statistical approaches are recommended for analyzing dose-response data in TFMU-ADPr inhibition assays?
- Methodological Answer : Use nonlinear regression models:
Sigmoidal Curves : Fit data to in GraphPad Prism.
Outlier Detection : Apply Grubbs' test (α=0.05) to exclude technical replicates with abnormal variance.
Error Reporting : Use mean ± SEM from ≥3 biological replicates .
Ethical and Reporting Standards
Q. How should researchers document this compound synthesis and characterization to meet journal guidelines (e.g., Pharmaceutical Research)?
- Methodological Answer : Follow the Materials and Methods checklist:
- Synthesis : Report reaction yields, purification methods (HPLC conditions), and spectroscopic data (NMR/LC-MS traces).
- Characterization : Include / for enzyme assays and IC values with 95% confidence intervals.
- Data Availability : Deposit raw spectra/kinetic data in repositories like Zenodo or ChEMBL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
